Cas no 1837-62-3 (Ethyl tert-Octylcarbamate)
Ethyl tert-Octylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate
- AC1L6J55
- CTK0H9949
- (1,1,3,3-tetramethyl-butyl)-carbamic acid ethyl ester
- ethyl(2,4,4-trimethylpentan-2-yl)carbamate
- N-<
- 1.1.3.3-Tetramethyl-butyl>
- -carbamidsaeure-aethylester
- (1,1,3,3-Tetramethyl-butyl)-carbamidsaeure-aethylester
- ethyl N-1,1,3,3-tetramethylbutylcarbamate
- AC1Q359B
- AC1Q359A
- NSC60559
- ETHYL TERT-OCTYLCARBAMATE
- AC1Q65IE
- AC1L6J55; CTK0H9949; (1,1,3,3-tetramethyl-butyl)-carbamic acid ethyl ester; ethyl(2,4,4-trimethylpentan-2-yl)carbamate; N-< 1.1.3.3-Tetramethyl-butyl> -carbamidsaeure-aethylester; (1,1,3,3-Tetramethyl-butyl)-carbamidsaeure-aethylester; ethyl N-1,1,3,3-tetramethylbutylcarbamate; AC1Q359B; AC1Q359A; NSC60559; ETHYL TERT-OCTYLCARBAMATE; AC1Q65IE;
- AKOS008972236
- NSC 60559
- 1837-62-3
- DTXSID60289374
- SCHEMBL11779962
- NSC-60559
- ethyl 2,4,4-trimethylpentan-2-ylcarbamate
- ethyl 1,1,3,3-tetramethylbutylcarbamate
- Ethyl tert-Octylcarbamate
-
- Inchi: 1S/C11H23NO2/c1-7-14-9(13)12-11(5,6)8-10(2,3)4/h7-8H2,1-6H3,(H,12,13)
- InChI Key: LKLZMSSRMNNNBH-UHFFFAOYSA-N
- SMILES: O(CC)C(NC(C)(C)CC(C)(C)C)=O
Computed Properties
- Exact Mass: 201.17299
- Monoisotopic Mass: 201.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 0.904
- Boiling Point: 234.4°C at 760 mmHg
- Flash Point: 95.6°C
- Refractive Index: 1.437
- PSA: 38.33
- LogP: 3.33820
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
Ethyl tert-Octylcarbamate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl tert-Octylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940400-250mg |
Ethyl tert-Octylcarbamate |
1837-62-3 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940400-500mg |
Ethyl tert-Octylcarbamate |
1837-62-3 | 500mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940400-2.5g |
Ethyl tert-Octylcarbamate |
1837-62-3 | 2.5g |
$ 275.00 | 2022-06-05 |
Ethyl tert-Octylcarbamate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Ethyl tert-Octylcarbamate
Ethyl tert-Octylcarbamate (CAS No. 1837-62-3): A Comprehensive Overview in Modern Chemical Research
Ethyl tert-Octylcarbamate (CAS No. 1837-62-3) is a significant compound in the realm of organic chemistry, widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This introduction delves into the compound's chemical properties, synthesis methods, and its emerging roles in contemporary research, emphasizing the latest advancements that highlight its importance.
The molecular structure of Ethyl tert-Octylcarbamate consists of an ethyl ester group attached to a tert-octyl carbamate moiety. This unique configuration imparts a range of chemical behaviors that make it a valuable intermediate in various synthetic pathways. The compound's stability under different environmental conditions and its compatibility with various functional groups have positioned it as a preferred choice in industrial applications.
In recent years, the study of Ethyl tert-Octylcarbamate has seen considerable attention due to its potential applications in drug development. Researchers have been exploring its role as a precursor in synthesizing novel pharmaceutical agents that target specific biological pathways. For instance, derivatives of this compound have been investigated for their efficacy in modulating enzyme activities and interactions, which are crucial for developing treatments against chronic diseases.
The synthesis of Ethyl tert-Octylcarbamate typically involves the reaction between an appropriate carbamic acid derivative and ethanol under controlled conditions. Advances in catalytic processes have enabled more efficient and environmentally friendly methods for producing this compound. These innovations not only enhance yield but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.
One of the most intriguing aspects of Ethyl tert-Octylcarbamate is its utility in material science. Researchers have discovered that it can act as a plasticizer and stabilizer in polymer formulations, improving the mechanical properties and durability of materials used in various industries. This application is particularly relevant in the development of biodegradable plastics, where such additives play a critical role in enhancing performance without compromising environmental safety.
The agrochemical sector has also benefited from the use of Ethyl tert-Octylcarbamate. Its derivatives have been incorporated into formulations designed to enhance crop protection agents, providing improved efficacy against pests and diseases while maintaining low toxicity profiles. This aligns with global efforts to develop sustainable agricultural practices that minimize environmental impact.
Recent studies have further expanded the understanding of Ethyl tert-Octylcarbamate's applications in chemical research. For example, researchers have utilized this compound as a building block for designing novel ligands that facilitate catalytic reactions. These ligands exhibit high selectivity and stability, making them valuable tools in organic synthesis and industrial processes.
The future prospects of Ethyl tert-Octylcarbamate are promising, with ongoing research aiming to uncover new applications and improve existing ones. As chemical science continues to evolve, this compound is likely to play an increasingly important role in addressing complex challenges across multiple industries.
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